molecular formula C9H11F3N2O2 B3096152 methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate CAS No. 1272755-29-9

methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate

Cat. No.: B3096152
CAS No.: 1272755-29-9
M. Wt: 236.19 g/mol
InChI Key: DNWANWVOESUSPM-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate is a synthetic compound that features a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-14-5-3-4-6(14)8(13,7(15)16-2)9(10,11)12/h3-5H,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWANWVOESUSPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C(=O)OC)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1[C@](C(=O)OC)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129266
Record name 1H-Pyrrole-2-acetic acid, α-amino-1-methyl-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-29-9
Record name 1H-Pyrrole-2-acetic acid, α-amino-1-methyl-α-(trifluoromethyl)-, methyl ester, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-acetic acid, α-amino-1-methyl-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Reactant of Route 2
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Reactant of Route 4
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Reactant of Route 5
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate
Reactant of Route 6
methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate

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